2,4,6-Trimethyl-5-hydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Trimethyl-5-hydroxypyrimidine and its derivatives involves various strategies, including multicomponent reactions, green chemistry methodologies, and catalyst-free conditions. For instance, a "One Pot," environmentally friendly, multicomponent synthesis approach has been employed to create multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, demonstrating the compound's adaptability to green synthesis techniques (Gupta et al., 2014). Additionally, an efficient, catalyst-free, and aqueous ethanol-mediated synthesis pathway has been developed for 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the advances in synthesizing pyrimidine derivatives under mild and environmentally benign conditions (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethyl-5-hydroxypyrimidine derivatives exhibits a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their chemical reactivity and physical properties. Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines have revealed the significance of molecular-electronic structures and charge-assisted hydrogen bonding in determining the compound's behavior and potential applications (Quesada et al., 2004).
Chemical Reactions and Properties
2,4,6-Trimethyl-5-hydroxypyrimidine undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity has been leveraged in the preparation of metal-complexing molecular rods and antibacterial agents, demonstrating its utility in creating complex molecular architectures and pharmaceuticals (Schwab et al., 2002; Rauckman et al., 1980).
Scientific Research Applications
1. Synthesis of Functionalized Pyridines and Pyrimidines
- Application Summary : An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed. This method uses commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
- Results or Outcomes : The result is the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
2. Pharmacologically Active Decorated Six-Membered Diazines
- Application Summary : Pyrimidine derivatives, including 2,4,6-Trimethyl-5-hydroxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities .
- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results or Outcomes : These versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
3. Electrochemical Synthesis
- Application Summary : The electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine has been improved .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .
- Results or Outcomes : The outcome of this research is an improved method for the electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine .
4. Synthesis of Anisole Containing Pyrimidines
- Application Summary : Anisole containing 2,4,5,6-tetrasubstituted pyrimidines have been synthesized .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .
- Results or Outcomes : The outcome of this research is the successful synthesis of anisole containing 2,4,5,6-tetrasubstituted pyrimidines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROIESOAJCDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221441 | |
Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-5-hydroxypyrimidine | |
CAS RN |
71267-12-4 | |
Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.